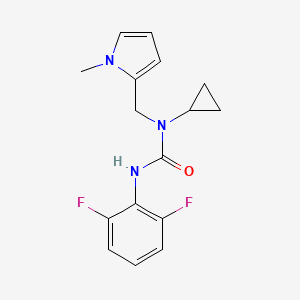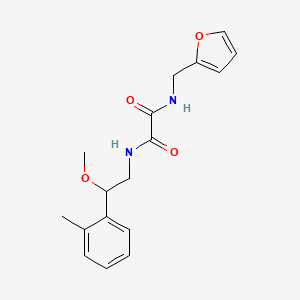
1-cyclopropyl-3-(2,6-difluorophenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-cyclopropyl-3-(2,6-difluorophenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea is a useful research compound. Its molecular formula is C16H17F2N3O and its molecular weight is 305.329. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Conformational Studies and Molecular Interaction
Studies on pyrid-2-yl ureas, including compounds with structural similarities to 1-cyclopropyl-3-(2,6-difluorophenyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea, reveal insights into intramolecular hydrogen bonding and complexation with cytosine. These findings contribute to understanding molecular interactions and designing molecules with specific binding properties (Chien et al., 2004).
Inhibition of Topoisomerase II
Research indicates that compounds structurally related to this compound exhibit inhibitory activity against mammalian topoisomerase II, a critical enzyme involved in DNA replication and transcription. This property suggests potential applications in cancer therapy and the study of cellular processes (Wentland et al., 1993).
Antibacterial Activity
Compounds with the cyclopropyl and difluorophenyl groups have been synthesized and evaluated for their antibacterial activities. Such studies are crucial for developing new antibiotics to combat resistant bacterial strains (Bouzard et al., 1992).
Mechanistic Insights into Chemical Reactions
Research on the chelotropic addition reaction of singlet methylene to ethene, yielding cyclopropane, provides insights into reaction mechanisms, including the identification of hidden transition states and intermediates. These findings have implications for synthetic chemistry and the understanding of reaction pathways (Joo et al., 2007).
Cytokinin Activity
The synthesis and testing of N-phenyl-N′-(4-pyridyl)urea derivatives for cytokinin activity in the tobacco callus bioassay demonstrate the application of such compounds in plant biology and agriculture. These studies help in the development of compounds that can regulate plant growth and development (Takahashi et al., 1978).
Applications in Material Science
Investigations into the molecular structure, vibrational spectra, and electronic properties of cyclopropylmethoxy)methyl derivatives highlight the potential applications of these compounds in material science, particularly in the development of non-linear optical materials and electronic devices (Al-Abdullah et al., 2014).
Properties
IUPAC Name |
1-cyclopropyl-3-(2,6-difluorophenyl)-1-[(1-methylpyrrol-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O/c1-20-9-3-4-12(20)10-21(11-7-8-11)16(22)19-15-13(17)5-2-6-14(15)18/h2-6,9,11H,7-8,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJPWIZPOPYMLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-difluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2499573.png)
![N-(5-(1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2499576.png)


![2-amino-3-(4-methylbenzoyl)-4H,5H,7H-6lambda6-thieno[2,3-c]thiopyran-6,6-dione](/img/structure/B2499579.png)
![3-chloro-2-[2-methyl-4-(1H-pyrazol-5-yl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2499580.png)
![2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2499584.png)
![2-(benzyloxy)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2499585.png)




![3-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2499590.png)

